molecular formula C12H21NO5 B6619445 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid CAS No. 1782854-96-9

3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid

Cat. No.: B6619445
CAS No.: 1782854-96-9
M. Wt: 259.30 g/mol
InChI Key: NVFLHIKTVZMAMD-UHFFFAOYSA-N
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Description

3-({1-[(tert-Butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid is a synthetic intermediate featuring a Boc (tert-butoxycarbonyl)-protected azetidine ring connected via a methoxy linker to a propanoic acid moiety. The compound’s structure combines a strained four-membered azetidine ring with a Boc group, which stabilizes the amine during synthetic processes. The methoxy group enhances molecular flexibility, while the propanoic acid enables further functionalization, such as conjugation or salt formation.

Properties

IUPAC Name

3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-9(7-13)8-17-5-4-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFLHIKTVZMAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Conditions:

ReagentSolventTemperatureTimeYieldSource
Boc₂O, Et₃NDCM0°C → 25°C6 h85%
Boc₂O, DMAPTHF25°C12 h78%

The introduction of the methoxypropanoic acid side chain requires regioselective alkylation at the azetidine’s 3-position. Two primary methods dominate: Mitsunobu reactions and Sₙ2 substitutions .

Mitsunobu Reaction

The Mitsunobu reaction enables ether formation between azetidine-3-methanol and 3-bromopropanoic acid derivatives. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) facilitate the coupling, often in THF or DMF at 0–25°C. This method offers high regioselectivity but requires careful purification to remove phosphine oxides.

Example Protocol :

  • Combine 1-Boc-azetidine-3-methanol (1 equiv), 3-bromopropanoic acid (1.2 equiv), PPh₃ (1.5 equiv), and DEAD (1.5 equiv) in THF.

  • Stir at 25°C for 12 hours.

  • Quench with water, extract with ethyl acetate, and purify via silica chromatography.

Performance Metrics:

Starting MaterialProduct YieldPurity (HPLC)Source
1-Boc-azetidine-3-methanol72%>95%

Sₙ2 Alkylation

Alternative approaches employ Sₙ2 displacement using alkyl halides. For instance, treating 1-Boc-azetidine-3-methanol with methyl 3-bromopropanoate in the presence of NaH or K₂CO₃ in DMF at 60°C yields the methyl ester intermediate, which is subsequently hydrolyzed to the acid.

Optimization Insight :

  • Base Choice : NaH provides faster kinetics but risks over-alkylation, whereas K₂CO₃ offers better selectivity at the expense of longer reaction times.

  • Solvent Effects : Polar aprotic solvents like DMF enhance nucleophilicity of the azetidine oxygen.

Deprotection and Final Purification

Acidic Deprotection of the Boc Group

While the Boc group is typically retained in the final product, partial deprotection may occur during synthesis. Hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM are standard reagents for Boc removal. However, excessive acid exposure must be avoided to prevent ester hydrolysis in the propanoic acid moiety.

Deprotection Conditions :

AcidConcentrationTimeOutcomeSource
HCl (gaseous)4 M in dioxane1 hComplete deprotection
TFA20% v/v30 minPartial deprotection

Chromatographic Purification

Final purification employs reverse-phase HPLC or silica gel chromatography. Mobile phases such as acetonitrile/water (with 0.1% formic acid) or ethyl acetate/hexane mixtures are used to isolate the target compound.

Analytical Characterization

Rigorous analytical validation ensures structural fidelity and purity:

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): Key peaks include δ 1.44 (s, Boc CH₃), 3.55–3.70 (azetidine N-CH₂), and 4.20–4.35 (OCH₂CH₂CO₂H).

  • HRMS : Calculated for C₁₂H₂₁NO₅ [M+H]⁺: 259.1423; Found: 259.1421.

Purity Assessment

HPLC analysis (C18 column, 254 nm) typically shows a single peak with >95% purity, confirming the absence of alkylation byproducts or deprotection artifacts.

Comparative Analysis of Synthetic Routes

The table below contrasts the efficiency of Mitsunobu vs. Sₙ2 alkylation methods:

ParameterMitsunobu ReactionSₙ2 Alkylation
Yield65–72%50–68%
RegioselectivityHighModerate
ByproductsPhosphine oxidesOver-alkylation
ScalabilityLimited by DEAD costMore scalable
Purification ComplexityModerateSimple

Challenges and Optimization Opportunities

Side Reactions

  • Ester Hydrolysis : The propanoic acid’s methyl ester is prone to hydrolysis under basic or acidic conditions. Using milder bases (e.g., K₂CO₃ instead of NaOH) mitigates this.

  • Azetidine Ring Strain : The four-membered ring’s strain complicates alkylation. Pre-activating the alcohol as a tosylate improves Sₙ2 reactivity.

Green Chemistry Approaches

Recent efforts explore catalytic Mitsunobu variants (e.g., using Zn or Fe catalysts) to reduce stoichiometric phosphine waste, though yields remain suboptimal (~50%) .

Chemical Reactions Analysis

Key Chemical Reactions

This compound undergoes several characteristic reactions due to its functional groups:

  • Esterification : The carboxylic acid group reacts with alcohols to form esters under acidic conditions, a common transformation in organic synthesis .

  • Deprotection of tert-butoxycarbonyl (Boc) group : The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine, which is critical for further functionalization .

  • Mitsunobu reaction : The methoxy group can participate in nucleophilic substitution reactions, enabling coupling with other substrates .

  • Ester hydrolysis : The ester functionality can be hydrolyzed to regenerate the carboxylic acid under basic or acidic conditions, depending on the ester type .

Comparison with Structural Analogues

Compound Key Difference Applications
3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid Methoxy group at position 3 of azetidineDrug development, biological studies
2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid Methoxy group at position 2 of azetidineOrganic synthesis, coupling reactions
1-Boc-Azetidin-3-Yl-Methanol Simplified structure; no carboxylic acidPrecursor for more complex derivatives

Scientific Research Applications

Medicinal Chemistry and Drug Development

1.1 PROTAC Development
One of the primary applications of 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid is as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative molecules designed to induce targeted protein degradation, offering a novel approach to drug development by selectively eliminating disease-associated proteins. The rigidity provided by this compound enhances the three-dimensional orientation of the degrader, which is crucial for effective ternary complex formation between the target protein, the E3 ligase, and the PROTAC itself .

1.2 Synthesis of Bioactive Compounds
The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its structural features allow for modifications that can lead to the creation of diverse pharmacophores. Researchers have utilized it to synthesize other azetidine derivatives that demonstrate significant biological activity, including potential anti-cancer properties .

Chemical Conjugates and Linkers

2.1 Chemical Conjugates
In addition to its role in PROTACs, this compound is employed in creating chemical conjugates that can enhance the delivery of therapeutic agents. By linking drugs to this compound, researchers can improve solubility and bioavailability, which are critical factors in drug efficacy .

2.2 Linker Applications
The compound's linker properties are vital in bioconjugation chemistry. It can be used to connect various biomolecules, facilitating the design of targeted therapies that require precise delivery mechanisms. This application is particularly relevant in antibody-drug conjugates (ADCs), where effective linkers are essential for maintaining stability during circulation while ensuring release at target sites .

Case Studies and Research Findings

3.1 Polymorphic Behavior
Research has indicated that this compound exhibits polymorphic transitions under mechanical stress, such as grinding. This finding has implications for its storage and handling in pharmaceutical formulations, as different polymorphs may exhibit varying solubility and stability profiles .

3.2 Therapeutic Potential
In studies focusing on azetidine derivatives, compounds similar to this compound have shown promise as inhibitors for certain biological pathways involved in diseases like cancer and autoimmune disorders. The ability to modify this compound further allows for optimization of its therapeutic effects .

Summary Table of Applications

Application AreaDescription
PROTAC DevelopmentUsed as a rigid linker for targeted protein degradation
Synthesis of Bioactive CompoundsServes as a building block for creating diverse pharmacophores
Chemical ConjugatesEnhances delivery and bioavailability of therapeutic agents
Linker ApplicationsFacilitates bioconjugation for targeted therapies
Polymorphic BehaviorExhibits polymorphic transitions affecting stability and solubility
Therapeutic PotentialShows promise as an inhibitor in cancer and autoimmune disease pathways

Mechanism of Action

The mechanism of action of 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc group provides protection during synthetic processes, which can be removed to reveal the active amine functionality.

Comparison with Similar Compounds

Key Structural Attributes :

  • Heterocycle : Azetidine (4-membered ring, introducing ring strain and reactivity).
  • Protective Group : Boc (acid-labile, orthogonal to Fmoc in peptide synthesis).
  • Linker : Methoxy (ether bond, hydrolytically stable).
  • Functional Group: Propanoic acid (carboxylic acid for derivatization).

Estimated Properties (based on structural analogs):

  • Molecular Formula: ~C₁₂H₂₁NO₅
  • Molecular Weight: ~259.3 g/mol
  • CAS: Not explicitly provided in evidence; related compounds in and have CAS 1361197-86-5 and 162045-40-1, respectively.
Structural and Functional Variations

The following table compares the target compound with structurally analogous molecules from the provided evidence:

Compound Name (Example) Molecular Formula Molecular Weight Heterocycle Linker/Substituent Key Differences vs. Target Reference
3-([1-Boc-piperidin-3-yl]methoxy)benzoic acid C₁₈H₂₅NO₅ 335.4 Piperidine Methoxy + benzoic acid Larger 6-membered ring; aromatic acid group
2-(((1-Boc-azetidin-3-ylidene)amino)oxy)propanoic acid C₁₁H₁₉N₂O₅ 259.2 Azetidine Aminooxy Aminooxy linker (vs. methoxy); oxime-forming potential
3-((Boc-amino)-2-methyl)propanoic acid C₉H₁₇NO₄ 203.24 None Methyl branch Linear structure; no heterocycle
3-{[(Boc)(2-chlorophenyl)methyl]amino}propanoic acid C₁₅H₂₀ClNO₄ 313.77 None Chlorophenylmethyl Bulky aromatic substituent; tertiary amine
Key Comparative Insights

Heterocycle Impact :

  • The target’s azetidine ring introduces ring strain, enhancing reactivity in nucleophilic substitutions compared to piperidine analogs (e.g., ’s piperidine-based compounds) . However, piperidine derivatives exhibit greater conformational stability in aqueous media.

Linker Groups: The methoxy linker in the target provides hydrolytic stability, unlike the aminooxy group in ’s compound (9a), which can form oximes but is prone to oxidation .

Substituent Effects: Branched chains (e.g., ’s 2-methylpropanoic acid) reduce solubility in polar solvents compared to the target’s linear chain . Aromatic substituents (e.g., ’s chlorophenyl group) increase hydrophobicity, affecting membrane permeability in biological systems .

Protective Group Compatibility :

  • The Boc group in the target allows orthogonal deprotection with Fmoc (e.g., ’s Fmoc-N-Me-D-Tyr(tBu)-OH), enabling sequential peptide synthesis strategies .

Challenges and Advantages
  • Azetidine Limitations : Ring-opening reactions may occur under acidic or high-temperature conditions.
  • Boc Advantages : Compatibility with Fmoc-based solid-phase synthesis () for complex molecular architectures .

Q & A

Q. What are the recommended synthetic routes for 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid, and what yields can be expected?

A practical method involves coupling tert-butyl 3-oxoazetidine-1-carboxylate with a propanoic acid derivative bearing a reactive linker (e.g., aminooxy or methoxy group). For example, a related compound, 2-(((1-(tert-butoxycarbonyl)azetidin-3-ylidene)amino)oxy)propanoic acid, was synthesized using tert-butyl 3-oxoazetidine-1-carboxylate and 2-(aminooxy)propanoic acid hydrochloride in the presence of NaOAc, achieving 100% yield under mild conditions . Purification via preparative HPLC is recommended to isolate the product as an off-white amorphous solid .

Q. How should researchers characterize this compound to confirm structural integrity?

Key characterization steps include:

  • NMR Spectroscopy : Confirm the presence of the tert-butoxycarbonyl (Boc) group (δ ~1.4 ppm for tert-butyl protons) and the azetidine ring protons (δ ~3.5–4.5 ppm).
  • Mass Spectrometry : Verify the molecular ion peak matching the molecular formula (C14H23NO5, calculated molecular weight: 309.34 g/mol).
  • HPLC Purity Analysis : Ensure ≥95% purity for biological studies .

Q. What safety precautions are necessary when handling this compound?

  • Respiratory Protection : Use P95 (US) or P1 (EU) respirators for low exposure; OV/AG/P99 (US) or ABE1P3D (EU) respirators for higher exposure .
  • Skin Protection : Wear nitrile gloves and lab coats to avoid direct contact .
  • Incompatibilities : Avoid strong acids/bases, oxidizers, and reducing agents, as they may degrade the Boc group or azetidine ring .

Advanced Research Questions

Q. How does the Boc-protected azetidine moiety influence the compound’s stability under acidic or basic conditions?

The Boc group is labile under acidic conditions (e.g., TFA), making it suitable for temporary protection in multi-step syntheses. However, prolonged exposure to bases (e.g., NaOH) may hydrolyze the ester linkage in the propanoic acid chain . Stability studies should monitor pH-dependent degradation via LC-MS over 24–72 hours.

Q. What strategies optimize solubility for in vitro assays, given its limited aqueous solubility?

  • Co-solvents : Use DMSO (≤10% v/v) for initial stock solutions.
  • Buffered Systems : Phosphate-buffered saline (PBS) at pH 7.4 with 0.1% Tween-80 enhances dispersion .
  • Derivatization : Convert the propanoic acid to a sodium salt for improved hydrophilicity .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

For example, 3-(4-hydroxyphenyl)propanoic acid lacks the methoxy group, leading to reduced steric hindrance and altered receptor binding compared to methoxy-containing analogs . Systematic SAR studies should:

  • Compare IC50 values across analogs in target-specific assays.
  • Perform molecular docking to assess binding pocket compatibility .

Q. What role does this compound play in peptide or prodrug synthesis?

The propanoic acid terminus serves as a conjugation site for amines (e.g., lysine residues) via carbodiimide-mediated coupling (EDC/NHS). The Boc group can be selectively deprotected to expose the azetidine amine for further functionalization .

Q. How does the compound’s stereochemistry impact its reactivity in cross-coupling reactions?

The azetidine ring’s conformation may sterically hinder reactions at the methoxy linker. Computational modeling (e.g., DFT) can predict reactivity trends, while experimental validation via Suzuki-Miyaura coupling with aryl boronic acids is recommended .

Key Recommendations for Methodological Rigor

  • Contradiction Management : Replicate published protocols (e.g., ) with controlled variables (temperature, solvent purity) to ensure reproducibility.
  • Advanced Analytics : Use high-resolution LC-MS/MS to trace degradation products during stability studies .
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., Fmoc-protected analogs) .

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